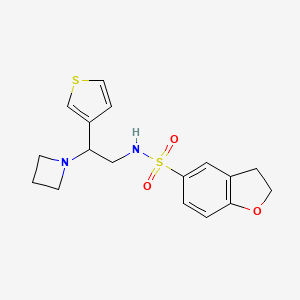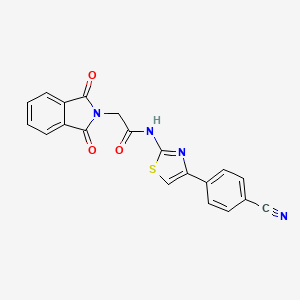![molecular formula C10H13NO2 B2712377 [4-(1,3-二氧杂环戊-2-基)苯基]甲胺 CAS No. 104566-44-1](/img/structure/B2712377.png)
[4-(1,3-二氧杂环戊-2-基)苯基]甲胺
描述
“[4-(1,3-Dioxolan-2-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 104566-44-1 . It has a molecular weight of 179.22 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “[4-(1,3-Dioxolan-2-yl)phenyl]methanamine” is 1S/C10H13NO2/c11-7-8-1-3-9 (4-2-8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 .Chemical Reactions Analysis
While specific chemical reactions involving “[4-(1,3-Dioxolan-2-yl)phenyl]methanamine” are not available, a related compound, 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide, was synthesized using a reduction reaction .Physical And Chemical Properties Analysis
“[4-(1,3-Dioxolan-2-yl)phenyl]methanamine” is a liquid at room temperature .科学研究应用
合成和化学反应
-
合成技术和结构分析:该化合物已通过各种化学反应合成,例如 1,3-偶极环加成和缩合反应。已使用 NMR、IR 和 MS 数据等光谱方法对这些化合物及其衍生物进行了详细的结构表征。这些合成方法对于开发新化合物和了解其性质至关重要 (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014)。
-
聚合物化学:已对该化合物的衍生物进行聚合研究,提供了对其热降解和在材料科学中的潜在应用的见解。已使用热重分析和光谱等技术广泛研究了这些聚合物的热降解行为 (M. Coskun, Z. Ilter, E. Özdemir, K. Demirelli, & M. Ahmedzade, 1998)。
-
催化和化学反应:该化合物及其衍生物已用于催化过程中。例如,已研究了它们在转移氢化反应中的作用,证明了显着的转化率和高的周转频率 (Şemistan Karabuğa, S. Bars, Idris Karakaya, & S. Gümüş, 2015)。
生物和医学应用
-
光细胞毒性和细胞成像:已研究某些衍生物的光细胞毒性,尤其是在红光中。这些化合物已显示出凋亡和产生活性氧的潜力,这对于癌症研究至关重要 (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, & A. Chakravarty, 2014)。
-
抗菌评估:已合成并评估了一些衍生物的抗菌特性,证明了对细菌和真菌的不同程度的活性。这表明在开发新的抗菌剂方面具有潜在用途 (D. Visagaperumal, V. Praveen, P. Sudeepthi, P. Prasanthi, G. Sravani, & G. Satyanarayana, 2010)。
材料科学和其他应用
-
晶体结构分析:已确定一些衍生物的晶体结构,揭示了构型和分子内相互作用。这些信息对于了解这些化合物的物理和化学性质以及它们在材料科学中的潜在应用至关重要 (M. Li, Y. Wang, & R. Chen, 2001)。
-
新型化合物的合成:已合成具有 1,3-二氧戊环核心结构的新型化合物,提供了对新化学实体的见解。这些合成有助于化学库的扩展和新潜在应用的探索 (Zhai Zhi-we, 2014)。
安全和危害
属性
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKQIICQHKOVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Dioxolan-2-yl)phenyl]methanamine | |
CAS RN |
104566-44-1 | |
| Record name | [4-(1,3-dioxolan-2-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


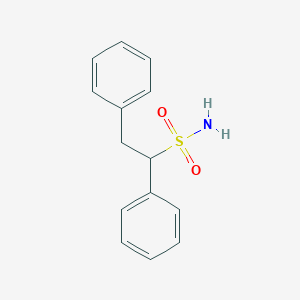
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2712295.png)
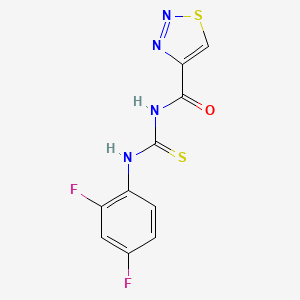
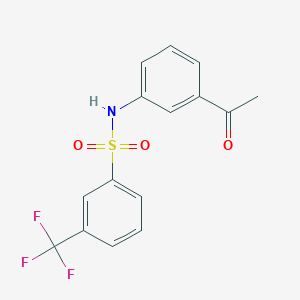
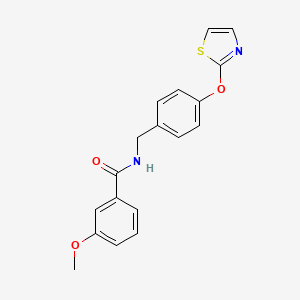
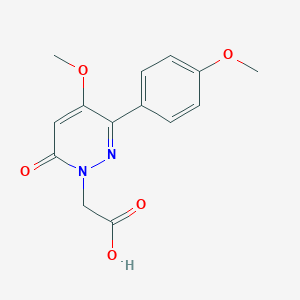
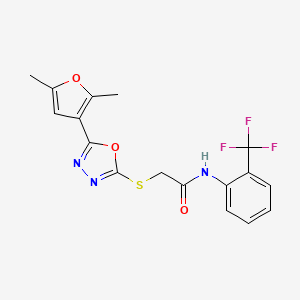
![N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide](/img/structure/B2712302.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2712304.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2712305.png)
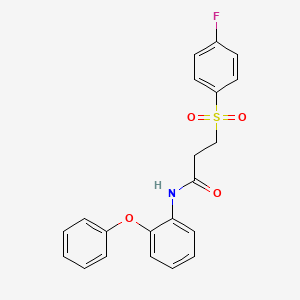
![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)
